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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432

For Researchers, Scientists, and Drug Development Professionals

PD173955 is a potent, ATP-competitive pyrido[2,3-d]pyrimidine derivative that has been widely
studied as a tyrosine kinase inhibitor. Initially recognized for its strong inhibition of Src family
kinases, further research has revealed a broader spectrum of activity. This guide provides a
comparative analysis of PD173955's cross-reactivity with other tyrosine kinases, supported by
available experimental data. Understanding the selectivity profile of this compound is crucial for
its application as a research tool and for guiding the development of more specific inhibitors.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of PD173955 has been quantified against several key tyrosine kinases.
The following tables summarize the available half-maximal inhibitory concentration (IC50)
values from both biochemical and cell-based assays.

Table 1: Biochemical Assay Data for PD173955 Inhibition
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Kinase Target IC50 (nM) Assay Type

Bcr-Abl 1-2[1] In vitro kinase assay
Src 22[2] In vitro kinase assay
Yes ~22 In vitro kinase assay

In vitro autophosphorylation

c-Kit ~25-50[1]
assay

FGFRa Less potent than Src/Abl Not specified

InsR No significant activity Not specified

PKC No significant activity Not specified

Table 2: Cell-Based Assay Data for PD173955 Inhibition

Cell Line/Target IC50 (nM) Assay Type

Bcr-Abl dependent cells 2-35[1] Cell proliferation assay
c-Kit dependent (MQ7e) cells 40[1] Cell proliferation assay
IL-3 dependent (MO7e) cells 250[1] Cell proliferation assay
GM-CSF dependent (M07e) 1000[1] Cell proliferation assay

cells

Note: The broader cross-reactivity profile of PD173955 across a comprehensive kinome scan is
not extensively available in the public domain. The selectivity entropy score for PD173955 has
been reported as 3.3, which is considerably higher than that of imatinib (0.8), suggesting a
wider range of off-target interactions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed
experimental protocols are essential. Below is a representative, non-radioactive protocol for a
tyrosine kinase inhibition assay.
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General Protocol for Non-Radioactive Tyrosine Kinase
Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC50 of an inhibitor against a
specific tyrosine kinase.

1. Materials:
e Recombinant Tyrosine Kinase
o Specific peptide substrate with a biotin tag

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

e ATP solution

e PD173955 or other test inhibitors

o Streptavidin-coated 96-well plates

» Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
e TMB (3,3,5,5'-tetramethylbenzidine) substrate

e Stop solution (e.g., 2 N H2S04)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

» Plate reader capable of measuring absorbance at 450 nm

2. Procedure:

o Plate Preparation: Wash the streptavidin-coated plates twice with wash buffer. Add 100 pL of
the biotinylated peptide substrate solution (e.g., 1-5 pg/mL in PBS) to each well and incubate
for 1-2 hours at room temperature to allow for binding. Wash the plates three times with
wash buffer.
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¢ Kinase Reaction:

o

Prepare serial dilutions of PD173955 in kinase reaction buffer.

o In each well, add 50 pL of the recombinant kinase solution.

o Add 25 puL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

o Pre-incubate for 10-15 minutes at room temperature.

o Initiate the kinase reaction by adding 25 pL of ATP solution (the final concentration should
be at or near the Km for the specific kinase).

o Incubate for 30-60 minutes at 30°C.

o Detection:

[¢]

Stop the reaction by washing the wells three times with wash buffer.

[e]

Add 100 pL of the phosphotyrosine-specific HRP-conjugated antibody (diluted in blocking
buffer) to each well and incubate for 1 hour at room temperature.

Wash the wells five times with wash buffer.

[e]

o

Add 100 pL of TMB substrate and incubate in the dark for 15-30 minutes.

[¢]

Stop the color development by adding 100 pL of stop solution.
o Data Analysis:

o Measure the absorbance at 450 nm using a plate reader.

o Subtract the background absorbance (wells with no kinase).

o Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to
a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations
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The following diagrams, generated using DOT language, illustrate the key signaling pathways
affected by PD173955's primary targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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